molecular formula C2H4Cl4P2 B1347013 1,2-Bis(dichlorophosphino)ethane CAS No. 28240-69-9

1,2-Bis(dichlorophosphino)ethane

Cat. No. B1347013
CAS RN: 28240-69-9
M. Wt: 231.8 g/mol
InChI Key: SBWAJHLQMFBNIN-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the formula (CH2PCl2)2 . It is a colorless liquid and is commonly used as a precursor to chelating diphosphines .


Synthesis Analysis

1,2-Bis(dichlorophosphino)ethane is prepared by the reaction of ethylene, white phosphorus, and phosphorus trichloride . It can also be synthesized by the reaction of 1,2-bis(dichlorophosphino)ethane with 4.5 equivalents of the Grignard reagent derived from 4-bromotoluene in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(dichlorophosphino)ethane is represented by the formula (CH2PCl2)2 . The compound consists of two phosphorus atoms each bonded to two chlorine atoms and one carbon atom. The two carbon atoms are bonded to each other, forming an ethane bridge between the two phosphorus atoms .


Chemical Reactions Analysis

1,2-Bis(dichlorophosphino)ethane reacts with Grignard reagents and secondary amines to give chelating ligands . It is often used in the synthesis of 1,2-bis(dimethylphosphino)ethane .


Physical And Chemical Properties Analysis

1,2-Bis(dichlorophosphino)ethane is a colorless liquid with a molar mass of 231.80 g·mol−1 . It has a boiling point of 68 °C at 1 mmHg .

Scientific Research Applications

1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the formula (CH2PCl2)2 . This colorless liquid is commonly used as a precursor to synthesize ethylene-bridged bis(phosphane)s ligands . It’s prepared by the reaction of ethylene, white phosphorus, and phosphorus trichloride .

The compound reacts with Grignard reagents and secondary amines to give chelating ligands . An often-practiced use of this compound is the synthesis of 1,2-bis(dimethylphosphino)ethane .

  • Synthesis of Diphosphine Ligands

    • 1,2-Bis(dichlorophosphino)ethane is commonly used as a precursor to synthesize ethylene-bridged bis(phosphane)s ligands . These ligands are often used in inorganic and organometallic chemistry .
    • The compound reacts with Grignard reagents and secondary amines to give chelating ligands . An often-practiced use of this compound is the synthesis of 1,2-bis(dimethylphosphino)ethane .
  • Preparation of Unsymmetrical Diphosphines

    • Another popular method, suitable for preparing unsymmetrical diphosphines, involves the addition of secondary phosphines to vinylphosphines .
  • Synthesis of Ethylenebis(Phosphonic Dichloride)

    • 1,2-Bis(dichlorophosphino)ethane can be used as a precursor to synthesize ethylenebis(phosphonic dichloride) .
  • Synthesis of Diphosphine Ligands

    • 1,2-Bis(dichlorophosphino)ethane is commonly used as a precursor to synthesize ethylene-bridged bis(phosphane)s ligands . These ligands are often used in inorganic and organometallic chemistry .
    • The compound reacts with Grignard reagents and secondary amines to give chelating ligands . An often-practiced use of this compound is the synthesis of 1,2-bis(dimethylphosphino)ethane .
  • Preparation of Unsymmetrical Diphosphines

    • Another popular method, suitable for preparing unsymmetrical diphosphines, involves the addition of secondary phosphines to vinylphosphines .
  • Synthesis of Ethylenebis(Phosphonic Dichloride)

    • 1,2-Bis(dichlorophosphino)ethane can be used as a precursor to synthesize ethylenebis(phosphonic dichloride) .
  • Buchwald-Hartwig Cross Coupling Reaction

    • This compound is suitable for Buchwald-Hartwig Cross Coupling Reaction .
  • Heck Reaction

    • It can be used in the Heck Reaction .
  • Hiyama Coupling

    • It is also suitable for Hiyama Coupling .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . In contact with water, it releases gases which are toxic if inhaled .

Future Directions

1,2-Bis(dichlorophosphino)ethane is a key intermediate in the synthesis of various organophosphorus compounds . Its use in the synthesis of ethylene-bridged bis(phosphane)s ligands by reacting with an organometallic reagent is well-documented . Future research may explore new synthesis methods and applications of this compound .

properties

IUPAC Name

dichloro(2-dichlorophosphanylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAJHLQMFBNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067368
Record name Phosphonous dichloride, 1,2-ethanediylbis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dichlorophosphino)ethane

CAS RN

28240-69-9
Record name 1,2-Bis(dichlorophosphino)ethane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
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Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
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Record name Phosphonous dichloride, 1,2-ethanediylbis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dichlorophosphino)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
RJ Burt, J Chatt, W Hussain, GJ Leigh - Journal of Organometallic …, 1979 - Elsevier
A simple synthesis of 1,2-bis(dimethylphosphino)ethane, 1,2-bis(diethyl-phosphino)ethane, and 1,2-bis(dicyclohexylphosphino)ethane is reported. The method involves the synthesis of …
Number of citations: 156 www.sciencedirect.com
I Schranz, GR Lief, SJ Midstokke, L Stahl - Inorganic chemistry, 2002 - ACS Publications
Synthesis and characterization of a new, highly electron-rich, chelating bis(phosphine), based on the ethanediyl-linked inorganic heterocycle [Me 2 Si(μ-N t Bu) 2 P], are reported. …
Number of citations: 12 pubs.acs.org
A Noor, S Qayyum, SA Khan - Journal of Chemical Crystallography, 2020 - Springer
A simple synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane is reported. Synthesis involves reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(…
Number of citations: 1 link.springer.com
RL Cook, JG Morse - Inorganic Chemistry, 1982 - ACS Publications
talline form by neutralizing the intermediate with aqueous CsOH. The method is general with different purification methods depending upon the salt. On the basis of analytical, chemical, …
Number of citations: 32 pubs.acs.org
LD Field, MP Wilkinson - Organometallics, 1997 - ACS Publications
Two equivalents of dfmpe [dfmpe = 1,2-bis(bis(trifluoromethyl)phosphino)ethane] reacts with tris(triphenylphosphine)hydridochlororuthenium(II) to yield the ruthenium complex RuHCl(…
Number of citations: 10 pubs.acs.org
AS Ionkin, WJ Marshall - … An International Journal of Main Group …, 2003 - Wiley Online Library
2‐Bis[bis(trimethylsilyl)methylchlorophosphino]ethane was prepared by the reaction of 1,2‐bis(dichlorophosphino)ethane and the Grignard reagent of bis(trimethylsilyl)chloromethane. …
Number of citations: 6 onlinelibrary.wiley.com
G Koten, E Wolf, B Richter… - Journal of organic …, 2000 - dspace.library.uu.nl
Since the first demonstration of catalyst recovery using the technique of fluorous biphasic separation, 1 several classes of ligands have been functionalized with perfluoroalkyl chains to …
Number of citations: 35 dspace.library.uu.nl
LC Baldwin, MJ Fink - Journal of organometallic chemistry, 2002 - Elsevier
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis–Arbuzov type rearrangements - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 8 www.sciencedirect.com
A Herbowski, EA Deutsch - Journal of organometallic chemistry, 1993 - Elsevier
The syntheses, properties and NMR data of ether substituted diphosphines, 1,2-bis[bis(methoxyethyl)phosphino]ethane (1a) (tmepe), 1,2-bis[bis(methoxypropyl)phosphino]ethane (2a) (…
Number of citations: 12 www.sciencedirect.com
J Lewis, MS Khan, AK Kakkar, PR Raithby… - Journal of …, 1992 - Elsevier
The synthesis of a bulky chelating bis(phosphine) ligand, 1,2-bis(di n butylphosphino)ethane, n Bu 2 PCH 2 CH 2 P n Bu 2 (1) (Bu = Butyl = C 4 H 9 ) (DBPE) is reported. This ligand …
Number of citations: 22 www.sciencedirect.com

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